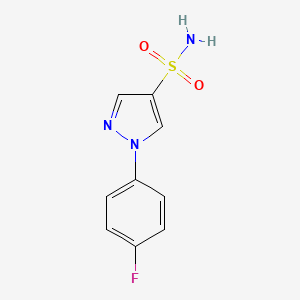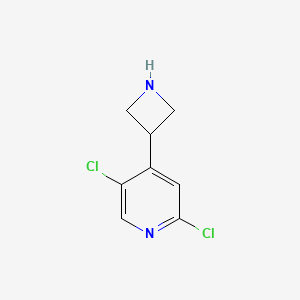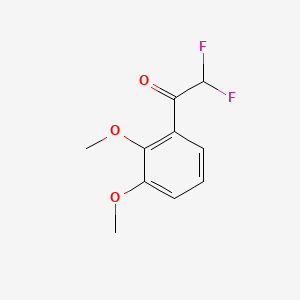
5-Acetylpyridine-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetylpyridine-3-sulfonyl chloride is an organic compound with the molecular formula C7H6ClNO3S It is a derivative of pyridine, characterized by the presence of an acetyl group at the 5-position and a sulfonyl chloride group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-acetylpyridine. One common method includes the reaction of 5-acetylpyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
5-Acetylpyridine-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form 5-acetylpyridine-3-sulfonamide using reducing agents like sodium borohydride.
Oxidation Reactions: Although less common, the acetyl group can be oxidized under specific conditions to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used in the presence of a base like triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
科学研究应用
5-Acetylpyridine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It serves as a tool for modifying biomolecules, aiding in the study of biological pathways and mechanisms.
Industrial Applications: Used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 5-Acetylpyridine-3-sulfonyl chloride largely depends on its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions can modify the activity of enzymes or receptors, thereby influencing biological pathways.
相似化合物的比较
Similar Compounds
5-Acetylpyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.
5-Acetylpyridine-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride.
5-Acetylpyridine: Lacks the sulfonyl chloride group, making it less reactive.
Uniqueness
5-Acetylpyridine-3-sulfonyl chloride is unique due to its dual functional groups, which provide a combination of reactivity and specificity. The presence of both an acetyl group and a sulfonyl chloride group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
属性
分子式 |
C7H6ClNO3S |
|---|---|
分子量 |
219.65 g/mol |
IUPAC 名称 |
5-acetylpyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO3S/c1-5(10)6-2-7(4-9-3-6)13(8,11)12/h2-4H,1H3 |
InChI 键 |
XIABGRWYRJKXSX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CN=C1)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13525109.png)



![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)






